molecular formula C22H17NOS B14437094 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- CAS No. 76950-90-8

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl-

Katalognummer: B14437094
CAS-Nummer: 76950-90-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: IETWYLSUQACYGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinethione ring substituted with furanylmethyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of pyridinethione with furanylmethyl and diphenyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in chemical processes.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Furanylmethyl)-1H-pyrrole
  • 1-Furfurylpyrrole
  • N-Furfurylpyrrole

Uniqueness

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of both furanylmethyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

76950-90-8

Molekularformel

C22H17NOS

Molekulargewicht

343.4 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C22H17NOS/c25-22-15-19(17-8-3-1-4-9-17)14-21(18-10-5-2-6-11-18)23(22)16-20-12-7-13-24-20/h1-15H,16H2

InChI-Schlüssel

IETWYLSUQACYGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.